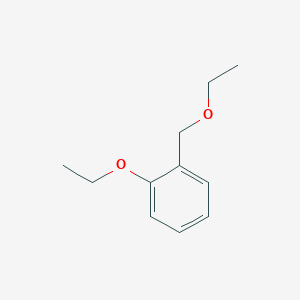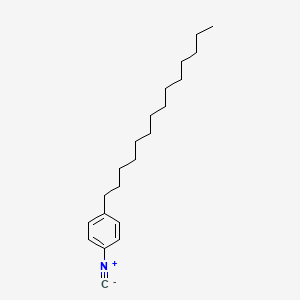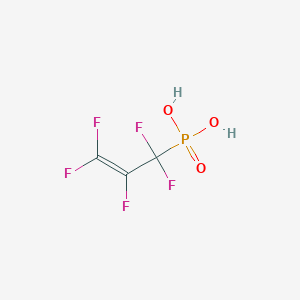![molecular formula C13H12N4O4S2 B12553519 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide CAS No. 185429-76-9](/img/structure/B12553519.png)
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{[(3-Aminophenyl)carbamothioyl]amino}benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-aminobenzenesulfonic acid and 3-nitroaniline.
Scientific Research Applications
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with bacterial enzymes.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl carbamothioyl group enhances its ability to form stable complexes with metals, making it useful in industrial applications.
Properties
CAS No. |
185429-76-9 |
|---|---|
Molecular Formula |
C13H12N4O4S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C13H12N4O4S2/c14-23(20,21)12-6-4-9(5-7-12)15-13(22)16-10-2-1-3-11(8-10)17(18)19/h1-8H,(H2,14,20,21)(H2,15,16,22) |
InChI Key |
DTVZZIJVZIWGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



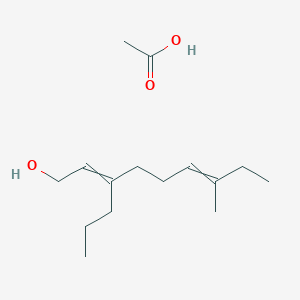


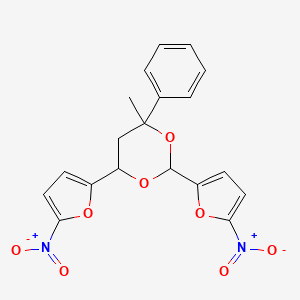

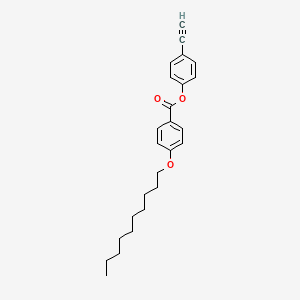
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
